Home > Products > Screening Compounds P139258 > Palmitoyl-8-amino-3,6-dioxaoctanoic acid
Palmitoyl-8-amino-3,6-dioxaoctanoic acid - 1570043-00-3

Palmitoyl-8-amino-3,6-dioxaoctanoic acid

Catalog Number: EVT-2808937
CAS Number: 1570043-00-3
Molecular Formula: C22H43NO5
Molecular Weight: 401.588
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Amino-3,6-dioxaoctanoic acid

Relevance: 8-Amino-3,6-dioxaoctanoic acid is directly related to Palmitoyl-8-amino-3,6-dioxaoctanoic acid as its direct precursor. The only structural difference is the presence of the palmitoyl group attached to the amino group in the target compound. []

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA)

Relevance: Fmoc-AEEA is structurally related to Palmitoyl-8-amino-3,6-dioxaoctanoic acid as they share the same 8-amino-3,6-dioxaoctanoic acid backbone. Both compounds have a long-chain acyl group attached to the amino group, with palmitoyl in the target compound and Fmoc in Fmoc-AEEA. []

Chondroitin sulfate

Relevance: While not directly a structural analog, chondroitin sulfate is mentioned in conjunction with Palmitoyl-8-amino-3,6-dioxaoctanoic acid in the context of developing targeted drug delivery systems. Specifically, Fmoc-AEEA is conjugated to chondroitin sulfate to create a platform for paclitaxel nanocrystals with enhanced stability and tumor targetability. []

Overview

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a synthetic compound notable for its structural features and potential applications in biochemistry and pharmaceuticals. This compound is characterized by the presence of a palmitoyl group, which is a fatty acid chain, linked to an amino acid derivative that includes a dioxaoctanoic acid moiety. The compound's unique structure allows it to participate in various biochemical interactions, making it of interest in peptide synthesis and drug delivery systems.

Source and Classification

Palmitoyl-8-amino-3,6-dioxaoctanoic acid can be synthesized through solid-phase peptide synthesis techniques. It falls under the category of modified amino acids and is often utilized in the development of peptide-based therapeutics. The classification of this compound as a fatty acylated amino acid suggests its role in enhancing the lipophilicity and stability of peptides, which is crucial for oral bioavailability and therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of palmitoyl-8-amino-3,6-dioxaoctanoic acid typically employs solid-phase peptide synthesis methods. This involves several key steps:

  1. Resin Preparation: A solid support resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: The amino acids are sequentially coupled to the resin-bound peptide chain using standard coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  3. Acylation: The palmitoyl group is introduced through N-acylation at the free amino group of 8-amino-3,6-dioxaoctanoic acid, forming an amide bond .
  4. Cleavage and Purification: The final product is cleaved from the resin under acidic conditions (e.g., trifluoroacetic acid) and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

Structure and Data

Palmitoyl-8-amino-3,6-dioxaoctanoic acid has a complex molecular structure characterized by:

  • Molecular Formula: C_{22}H_{43}N_{2}O_{5}
  • Molecular Weight: Approximately 421.59 g/mol
  • Functional Groups: Contains an amine group, carboxylic acid group, and ether linkages due to the dioxaoctanoic acid component.

The structural formula reveals that the palmitoyl group contributes to its hydrophobic characteristics, enhancing its interaction with lipid membranes .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving palmitoyl-8-amino-3,6-dioxaoctanoic acid include:

  1. Acylation Reactions: The introduction of the palmitoyl group occurs through acylation of the amino group, forming a stable amide bond.
  2. Peptide Bond Formation: This compound can participate in further peptide bond formations when used in peptide synthesis, allowing for the construction of larger peptide chains.
  3. Deprotection Reactions: During synthesis, protecting groups are often used to shield reactive sites; these are removed under specific conditions to yield the final active compound .
Mechanism of Action

Process and Data

The mechanism of action for palmitoyl-8-amino-3,6-dioxaoctanoic acid centers on its ability to enhance the stability and bioavailability of peptides. When incorporated into peptide structures:

  • Increased Lipophilicity: The palmitoyl moiety increases hydrophobic interactions with cellular membranes.
  • Improved Membrane Penetration: This facilitates better absorption across biological membranes, which is crucial for oral delivery systems.
  • Stabilization of Peptide Structures: The presence of dioxaoctanoic acid may contribute to conformational stability, reducing susceptibility to enzymatic degradation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palmitoyl-8-amino-3,6-dioxaoctanoic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water at physiological pH.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for use in various biochemical applications .

Applications

Scientific Uses

Palmitoyl-8-amino-3,6-dioxaoctanoic acid has several applications in scientific research and pharmaceutical development:

  1. Peptide Drug Development: Enhances the oral bioavailability of peptide therapeutics by improving their pharmacokinetic profiles.
  2. Bioconjugation: Used in conjugating peptides with other biomolecules for targeted drug delivery systems.
  3. Research Tools: Serves as a building block in synthesizing complex peptides for studying biological processes or developing new therapeutic agents.
Introduction to Palmitoyl-8-amino-3,6-dioxaoctanoic Acid in Modern Chemical Biology

Role of Lipidation in Peptide and Protein Engineering

Lipidation—the covalent attachment of lipid moieties to peptides or proteins—serves as a fundamental post-translational modification strategy that profoundly influences cellular localization, stability, and biological activity. In nature, lipid modifications such as S-palmitoylation dynamically regulate protein-membrane interactions and signaling functions. Toll-like receptor 2 (TLR2), for instance, requires S-palmitoylation at a transmembrane domain-proximal cysteine residue for proper cell surface expression and inflammatory response to microbial ligands. Disruption of this palmitoylation through pharmacological inhibition or cysteine mutagenesis significantly impairs TLR2-mediated immune activation, underscoring the critical functional role of this modification [8].

Therapeutically, lipidation strategies have enabled the development of clinically successful peptide drugs. Liraglutide (Victoza®) and insulin detemir (Levemir®) exemplify how fatty acid conjugation extends plasma half-life by promoting reversible albumin binding. This albumin interaction creates a circulating drug reservoir that reduces renal clearance while simultaneously protecting against enzymatic degradation. The Hedgehog (Hh) protein family further illustrates nature's utilization of dual lipidation (N-palmitoylation and cholesterol attachment) for embryonic development and signaling efficiency, with aberrant lipidation patterns linked to oncogenesis [1].

Table 1: Biological Impact of Protein Lipidation

Lipidation TypeRepresentative ProteinsFunctional Consequences
S-PalmitoylationTLR2, IFITM3Membrane anchoring, enhanced receptor clustering, signaling modulation
N-Myristoylationc-Src, BIDConformational changes, apoptotic regulation, membrane association
Dual Lipidation (Palmitate/Cholesterol)Hedgehog proteinsMorphogen gradient formation, developmental signaling potency

Structural Significance of the 8-Amino-3,6-dioxaoctanoic Acid Backbone in Bioconjugation

The 8-amino-3,6-dioxaoctanoic acid (AEEA) component—systematically named 2-[2-(2-aminoethoxy)ethoxy]acetic acid—serves as a critical structural and functional element within Palmitoyl-8-amino-3,6-dioxaoctanoic acid. Its molecular architecture features a terminal primary amine for acylation reactions, a carboxylic acid for peptide coupling, and intervening ethylene oxide units that confer exceptional hydration and conformational flexibility. The AEEA spacer possesses a molecular weight of 163.2 g/mol and exhibits a defined melting point range of 122–128°C, presenting as a white crystalline powder requiring storage at 0–8°C for stability [4] [5].

Conformational Flexibility and Hydration Properties

The triethylene glycol-mimetic structure of AEEA provides approximately 15 Å of spatial separation between conjugated functional groups. Unlike rigid aromatic linkers, the ether oxygen atoms within AEEA form hydrogen bonds with water molecules, generating a highly hydrated microenvironment. This hydration shell significantly reduces aggregation propensity in conjugated peptides and proteins by shielding hydrophobic domains. Nuclear magnetic resonance studies of AEEA-containing constructs reveal exceptional rotational freedom around C-O and C-C bonds, enabling adaptable spatial positioning of attached pharmacophores without significant energetic penalty [6] [10].

Role in Multi-Step Bioconjugation Strategies

The orthogonal reactivity of the amine and carboxyl termini positions AEEA as an indispensable building block in sequential bioconjugation methodologies. In the pyrazolone ligation strategy developed for therapeutic peptide assembly, AEEA spacers enable the coupling of glucagon-like peptide 1 (GLP-1) analogs to albumin-binding domains. The synthesis involves incorporating a β-ketoester building block (4-(5-methoxy-3,5-dioxopentyl)benzoic acid) at the C-terminus of the GLP-1 sequence via an AEEA-containing linker, followed by reaction with a hydrazine-functionalized albumin-binding domain. This approach yielded GLP-1-ABDcon constructs in 55% isolated yield after reverse-phase purification, demonstrating the spacer's efficacy in generating pharmacologically active conjugates [9].

Table 2: Comparative Analysis of Spacer Molecules in Bioconjugation

Spacer MoleculeMolecular Weight (g/mol)Key AdvantagesCommon Applications
8-Amino-3,6-dioxaoctanoic acid (AEEA)163.2High hydrophilicity, conformational flexibility, protease resistancePeptide-drug conjugates, solubility enhancement
6-Aminohexanoic acid131.2Metabolic stability, commercial availabilitySmall molecule prodrugs
8-Amino-3,6-dioxaoctanoic acid dimer308.3Extended length (~30 Å), enhanced hydrationComplex multi-ligand conjugates
Polyethylene glycol (PEG12)~526Extreme hydrophilicity, established regulatory track recordAntibody-drug conjugates, stealth liposomes

Palmitoylation as a Strategic Tool for Enhancing Pharmacokinetic Profiles

The integration of palmitic acid via the AEEA spacer creates a molecular entity optimized for prolonged systemic exposure and enhanced membrane interaction. Palmitoyl-8-amino-3,6-dioxaoctanoic acid (C22H43NO5, molecular weight 401.59 g/mol, PubChem CID: 75409986) exploits multiple physiological mechanisms to improve pharmacokinetic performance [2] [3].

Albumin Binding and Circulation Half-Life Extension

The palmitoyl moiety binds with high affinity to fatty acid binding sites on serum albumin (KD ≈ 100-300 nM), primarily through hydrophobic interactions with domain III of the protein. This binding creates a dynamic complex where the conjugated therapeutic moiety remains protected from proteolytic degradation and glomerular filtration. The AEEA spacer optimizes this interaction by positioning the palmitoyl group for optimal insertion into albumin's binding pockets while simultaneously distancing the bioactive peptide from albumin's surface to prevent steric interference with target engagement. Pharmaceutical research has demonstrated that peptides conjugated through Pal-AEEA systems exhibit up to 20-fold increases in plasma half-life compared to unconjugated counterparts, transforming rapidly cleared peptides into viable therapeutics [1] [4].

Membrane Permeability and Intracellular Delivery

Beyond plasma stabilization, the palmitoyl group enhances membrane partitioning through multiple mechanisms. Its long alkyl chain intercalates into lipid bilayers, while the AEEA spacer maintains aqueous solubility to prevent aggregation. This balanced amphiphilicity enables traversal across epithelial barriers, as demonstrated in nasal delivery systems for peptide drugs where palmitic acid derivatives facilitate mucosal absorption. The molecular architecture allows passive diffusion through the transcellular pathway while avoiding P-glycoprotein efflux mechanisms that often limit peptide drug bioavailability. Upon cellular internalization, the thioester linkage in S-palmitoylated constructs (though not directly present in Pal-AEEA) offers inspiration for enzyme-responsive release strategies, as natural S-palmitoylation undergoes dynamic enzymatic reversal by acyl protein thioesterases [1] [7] [8].

Structural Optimization for Biological Activity

The spatial separation provided by the AEEA spacer proves critical for maintaining pharmacological activity in lipidated conjugates. Direct palmitoylation of peptide N-termini or lysine side chains often disrupts receptor binding through steric interference or aggregation. In contrast, the extended AEEA linker (approximately 15 Å) positions the lipid away from the bioactive domain. This design principle was validated in GLP-1 conjugates where AEEA-spaced palmitoylation maintained full receptor activation while conferring prolonged glucose-lowering activity in vivo. The linker length corresponds approximately to 3-4 amino acid residues in extended conformation, providing sufficient separation without introducing excessive conformational flexibility that could diminish binding potency [4] [9].

Table 3: Therapeutic Applications Enabled by Pal-AEEA Modification

Therapeutic AreaConjugate ExamplePharmacokinetic OutcomeMechanistic Basis
Metabolic DisordersGLP-1-AEEA-Palmitate12-15 hour half-life (vs 2-4 minutes for native GLP-1)Sustained albumin binding, DPP-IV protection
Vaccine DevelopmentTLR2 agonist-AEEA-PalmitateEnhanced lymph node targetingDendritic cell membrane incorporation
Antibody-Drug ConjugatesMMAE-AEEA-Palmitate payloadsReduced hepatic clearanceFcRn recycling potentiation
Intracellular TargetssiRNA-AEEA-PalmitateEndosomal escape enhancementMembrane fusion promotion

The strategic fusion of palmitic acid's pharmacokinetic benefits with the AEEA spacer's bioconjugation capabilities establishes Palmitoyl-8-amino-3,6-dioxaoctanoic acid as a transformative tool in biologics engineering. Its molecular design directly addresses the triumvirate of challenges in peptide therapeutics: stability, delivery, and potency. As chemical biology advances toward increasingly complex multifunctional constructs, this hybrid molecule provides a versatile foundation for next-generation therapeutic architectures [1] [4] [9].

Properties

CAS Number

1570043-00-3

Product Name

Palmitoyl-8-amino-3,6-dioxaoctanoic acid

IUPAC Name

2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid

Molecular Formula

C22H43NO5

Molecular Weight

401.588

InChI

InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)

InChI Key

UFKSXEDHNCFMCB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.